

# Toxicological Profile of 2(3H)-Benzofuranone, hexahydro-

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## Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro-

Cat. No.: B1619639

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Compound: **2(3H)-Benzofuranone, hexahydro-** CAS Number: 6051-03-2 Synonyms: Hexahydro-3H-benzofuran-2-one, Cyclohexaneacetic acid, 2-hydroxy-, gamma-lactone

This document provides a comprehensive overview of the toxicological profile of **2(3H)-Benzofuranone, hexahydro-**, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety assessments and databases, focusing on quantitative data, experimental methodologies, and metabolic pathways.

## Executive Summary

**2(3H)-Benzofuranone, hexahydro-** is a bicyclic lactone used as a fragrance ingredient. Based on available data, it is considered to have a low order of toxicity. It is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The toxicological evaluation indicates a high No-Observed-Adverse-Effect Level (NOAEL) in repeated-dose studies. While specific data for all toxicological endpoints are not available for this exact compound, read-across from structurally similar molecules suggests a low potential for skin sensitization and genotoxicity. The primary metabolic pathway is expected to be hydrolysis of the lactone ring.

## Quantitative Toxicological Data

The following tables summarize the available quantitative data for the toxicological endpoints of **2(3H)-Benzofuranone, hexahydro-** and a structurally related analogue, **2(3H)-benzofuranone, hexahydro-3,6-dimethyl-** (CAS 92015-65-1), which is used for read-across purposes.

Table 1: Repeated Dose Toxicity

Study Type	Species	Route	NOAEL	Test Guideline	Compound
28-Day Study	Rat	Oral	300 mg/kg/day	OECD 407	2(3H)-Benzofuranone, hexahydro-

Table 2: Genotoxicity (Read-Across from Analogue)

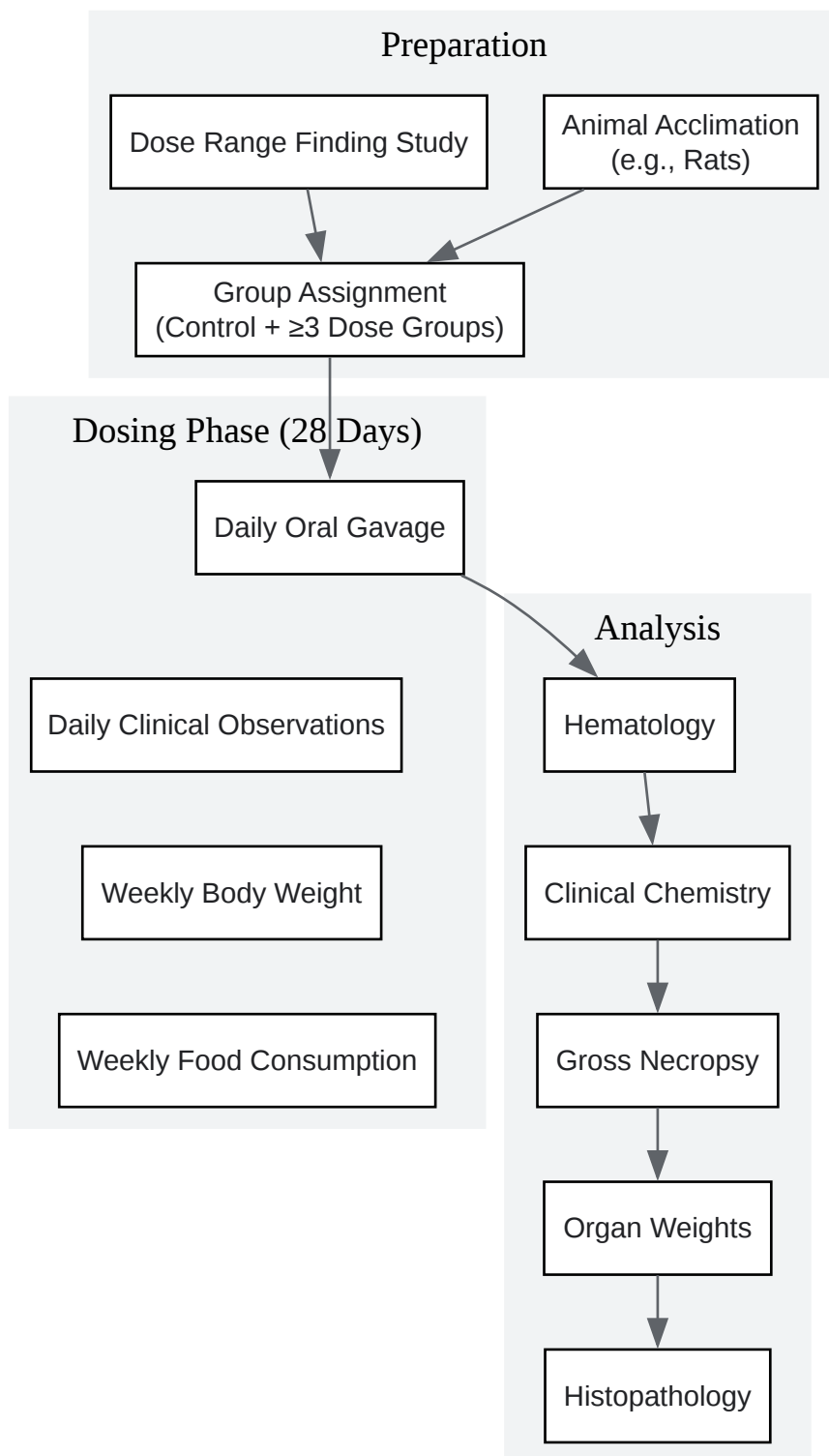
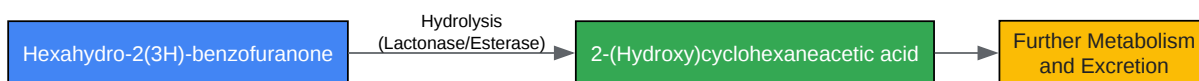
Assay	System	Result	Test Guideline	Compound (Analogue)
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	Non-mutagenic	OECD 471	2(3H)-benzofuranone, hexahydro-3,6-dimethyl-

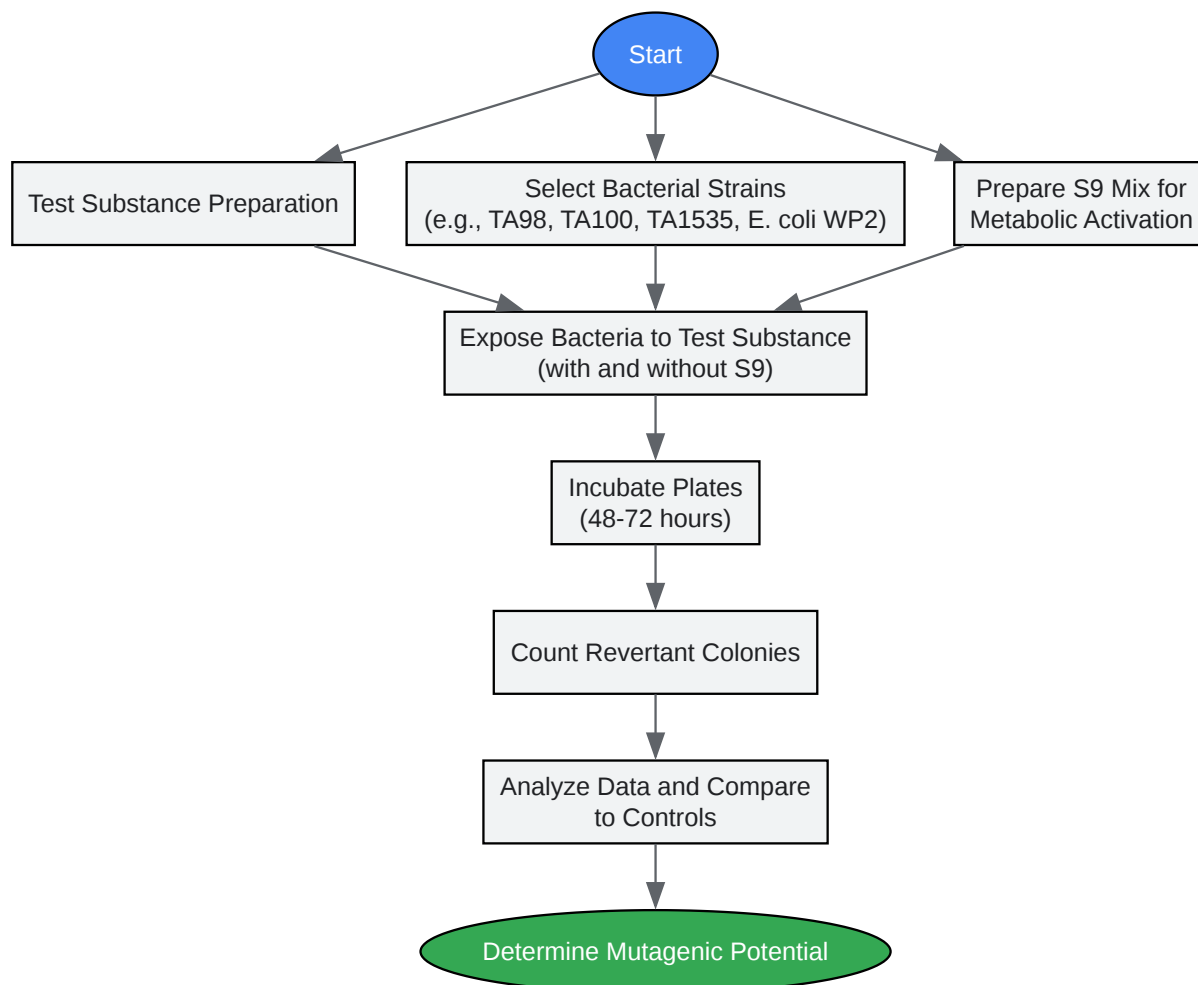
Table 3: Dermal Sensitization (Read-Across from Analogue)

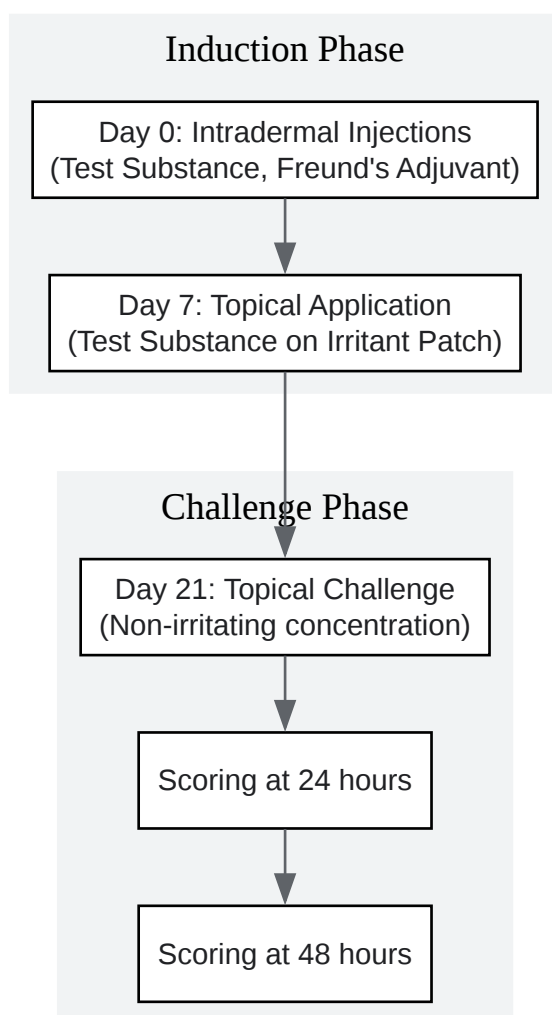
Assay	Species	Result	Test Guideline	Compound (Analogue)
Guinea Pig Maximization Test (GPMT)	Guinea Pig	Not a sensitizer	OECD 406	2(3H)-benzofuranone, hexahydro-3,6-dimethyl-

## Metabolic Pathway

The primary metabolic pathway for lactones like **2(3H)-Benzofuranone, hexahydro-** is anticipated to be enzymatic or spontaneous hydrolysis of the ester bond. This process opens the lactone ring to form the corresponding hydroxycarboxylic acid, which can then be further metabolized and excreted.







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